
Ethylene oxide
Overview
Description
Ethylene oxide (C₂H₄O), a cyclic ether and the simplest epoxide, is a colorless, flammable gas with a sweet odor . Its molecular structure features a strained three-membered oxirane ring, making it highly reactive. Key properties include:
- Molecular weight: 44.05 g/mol
- Boiling point: 10.6°C
- Vapor pressure: 1.095 × 10³ mm Hg at 20°C
- Solubility: Miscible with water (1 × 10⁶ mg/L at 20°C) and organic solvents .
This compound is industrially synthesized via catalytic oxidation of ethylene over silver catalysts at 200–400°C . It serves as a precursor for ethylene glycol, surfactants, and plastics, and is widely used in sterilization due to its microbial lethality . However, it is classified as a Group 1 carcinogen by IARC, with documented risks of respiratory, neurological, and reproductive toxicity .
Preparation Methods
Historical Development of Ethylene Oxide Synthesis
Chlorohydrin Process (1914–1960s)
The chlorohydrin process, pioneered by BASF during World War I, involved two steps:
-
Ethylene chlorohydrin formation : Ethylene reacted with hypochlorous acid (HOCl) to yield ethylene chlorohydrin (C₂H₄ClOH) at 35–50°C .
-
Dehydrochlorination : Treatment with calcium hydroxide (Ca(OH)₂) produced this compound and calcium chloride byproducts .
Limitations :
-
Low selectivity (~70%) due to competing hydrolysis reactions.
-
High energy demand for calcium chloride separation.
By the 1960s, this method was phased out in favor of direct oxidation, which offered superior economics and reduced waste .
Direct Oxidation of Ethylene: Dominant Industrial Method
Reaction Mechanism and Catalytic Fundamentals
The direct oxidation pathway uses silver-based catalysts to partially oxidize ethylene with oxygen:
A competing combustion reaction reduces selectivity:
Key Catalytic Insights :
-
Promoters : Alkali metals (e.g., cesium) enhance selectivity by modifying silver’s electronic structure .
-
Inhibitors : Ethylene dichloride (1–5 ppm) suppresses combustion by blocking active sites .
-
Support Materials : High-surface-area α-alumina improves catalyst stability .
Air-Based Oxidation
-
Conditions : 200–300°C, 1–3 MPa, 20–30% ethylene conversion per pass .
-
Reactor Design : Multitubular fixed-bed reactors with 5–10 mm diameter tubes .
-
Challenges : Nitrogen accumulation necessitates large purge streams (20–30% feed loss) .
Oxygen-Based Oxidation
-
Advantages : Higher ethylene concentrations (15–30 mol%), reduced purge rates, and selectivity up to 85% .
-
CO₂ Management : Potassium carbonate scrubbers maintain CO₂ levels below 10% to prevent catalyst deactivation .
Table 1: Comparison of Air- and Oxygen-Based Processes
Parameter | Air-Based Process | Oxygen-Based Process |
---|---|---|
Ethylene Conversion (%) | 20–30 | 10–20 |
Selectivity (%) | 70–75 | 80–85 |
Operating Pressure (MPa) | 1.5–2.0 | 2.0–2.5 |
CO₂ Removal Frequency | Less frequent | Continuous |
Catalysts: Composition and Performance Optimization
Silver Catalysts
Table 2: Commercial Catalyst Formulations
Manufacturer | Ag (%) | Promoters | Selectivity (%) | Lifetime (Years) |
---|---|---|---|---|
Shell | 12–15 | Cs, Re | 88–90 | 3–5 |
Dow Chemical | 10–12 | K, Ba | 85–87 | 2–4 |
Nippon Shokubai | 8–10 | Li, Mg | 82–84 | 4–6 |
Byproduct Formation and Mitigation Strategies
Combustion Byproducts
Inhibitor Optimization
Ethylene dichloride (EDC) dosing reduces combustion by 40–50% but requires precise control to avoid catalyst fouling .
Purification and Recovery Systems
Absorption-Desorption Cycle
-
Absorber : this compound dissolved in water at 5–10°C, achieving >99% recovery .
-
Desorber : Steam stripping at 110–120°C yields 85–90% pure EO .
Distillation
Emerging Electrochemical Synthesis Routes
Ethanol-to-Ethylene Oxide (Schreier et al., 2022)
-
Mechanism :
-
Performance :
CO₂-to-Ethylene Oxide (Redox-Mediated System)
Table 3: Electrochemical vs. Thermal Oxidation
Metric | Thermal Oxidation | Electrochemical |
---|---|---|
Temperature (°C) | 200–300 | 25–80 |
Pressure (MPa) | 1.5–2.5 | 0.1–0.5 |
Carbon Intensity (kg CO₂/kg EO) | 1.9 | 0.8–1.2 |
Industrial Scale Production and Economics
Global Production Data (2023)
Cost Analysis
Chemical Reactions Analysis
Isomerization to Acetaldehyde
Ethylene oxide undergoes thermal or catalyzed isomerization to form acetaldehyde (CH₃CHO). The reaction proceeds via radical intermediates:
-
Conditions :
-
Mechanism :
Polymerization
This compound polymerizes into poly(ethylene glycol) (PEG) under anionic or cationic conditions:
Anionic Mechanism (Base-Catalyzed):
-
Kinetics : Chain growth rate depends on temperature and catalyst concentration.
Thermal Decomposition
At elevated temperatures (>500°C), this compound decomposes exothermically into gaseous products:
Key Findings:
-
Radical Pathway : Initiation involves ring-opening to form , leading to fragmentation .
-
Pressure Effects : Decomposition at 4.8–5.8 psia and >500°C can trigger explosions .
Decomposition Products | Conditions | Notable Risks |
---|---|---|
CH₄, CO, H₂, C₂H₄, CO₂ | >500°C, atmospheric pressure | Explosive potential |
Acetaldehyde, formaldehyde | Catalyzed (Fe₂O₃) | Disproportionation pathways |
Disproportionation Reactions
In the presence of high-surface-area metal oxides (e.g., γ-Fe₂O₃), this compound undergoes disproportionation:
-
Industrial Incidents :
Process Parameters:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 220–280°C | Higher temps favor CO₂ |
Pressure | 1–3 MPa (150–440 psi) | Enhances catalyst contact |
Catalyst Composition | Ag with Sb, Bi additives | Reduces complete oxidation |
-
Byproducts : CO₂ and H₂O from overoxidation (ΔH = −1327 kJ/mol for C₂H₄ + 3 O₂ → 2 CO₂ + 2 H₂O) .
-
Theoretical Yield : 85.7% (6/7 ethylene conversion), though practical yields exceed this .
Reaction with Nucleophiles
This compound reacts with nucleophiles (e.g., water, alcohols, amines) via ring-opening:
Scientific Research Applications
Key Applications
-
Chemical Manufacturing
- Ethylene oxide is predominantly used to produce ethylene glycol, which accounts for over 50% of its global consumption. Ethylene glycol is vital for:
- Antifreeze formulations
- Polyester fibers and resins
- Various plastics and solvents
- Other derivatives include diethylene glycol and triethylene glycol, used in making polyurethanes, solvents, and plasticizers .
- Ethylene oxide is predominantly used to produce ethylene glycol, which accounts for over 50% of its global consumption. Ethylene glycol is vital for:
-
Sterilization
- One of the most significant applications of this compound is in the sterilization of medical equipment. It is employed to sterilize heat-sensitive items such as:
- Surgical instruments
- Medical devices
- Personal protective equipment
- Approximately 20 billion medical devices are sterilized using this compound annually .
- One of the most significant applications of this compound is in the sterilization of medical equipment. It is employed to sterilize heat-sensitive items such as:
- Agriculture
- Oil and Gas Industry
- Household Products
Case Study 1: Sterilization Efficacy
A study conducted by the U.S. Environmental Protection Agency highlighted the effectiveness of this compound in sterilizing medical equipment. The research demonstrated that this compound could achieve high levels of sterility without damaging sensitive instruments, making it indispensable in healthcare settings .
Case Study 2: Agricultural Applications
Research has shown that this compound-based compounds significantly improve the efficacy of herbicides by enhancing their penetration into plant tissues. This leads to better control over weeds while minimizing the amount needed per application, thus reducing environmental impact .
Health Considerations
Despite its widespread use, this compound poses health risks. The U.S. Environmental Protection Agency has classified it as a carcinogen based on studies linking inhalation exposure to breast cancer and lymphoid cancers . Therefore, stringent regulations govern its use and emissions to protect workers and communities near production facilities .
Data Tables
Application Area | Specific Uses | Key Products |
---|---|---|
Chemical Manufacturing | Antifreeze, polyester | Ethylene glycol |
Sterilization | Medical devices, surgical instruments | Sterilized equipment |
Agriculture | Pesticides, herbicides | Crop protection products |
Oil and Gas | Natural gas purification | Corrosion inhibitors |
Household Products | Detergents, personal care items | Cleaning agents |
Mechanism of Action
The mechanism of action of oxirane involves its high reactivity due to the strained three-membered ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions . The molecular targets and pathways involved include the formation of alkoxides and diols through reactions with nucleophiles .
Comparison with Similar Compounds
Comparison with Similar Oxirane Compounds
Propylene Oxide (C₃H₆O)
Structural Differences : Propylene oxide contains a methyl group (-CH₃) attached to the oxirane ring, making it a three-carbon epoxide .
Properties :
- Boiling point : 34.2°C
- Reactivity: Less strained than ethylene oxide, leading to slower ring-opening reactions . Applications: Primarily used in polyurethane production, solvents, and surfactants .
Glycidol (C₃H₆O₂)
Structural Differences : Features a hydroxyl (-OH) group attached to the oxirane ring .
Properties :
- Boiling point : 162°C
- Reactivity: Hydroxyl group enhances polarity, enabling use in polymer crosslinking . Applications: Intermediate in pharmaceuticals, epoxy resins, and surfactants .
2-Methyl-3-Propyloxirane (C₆H₁₂O)
Structural Differences : A six-carbon epoxide with methyl and propyl substituents .
Properties :
- Boiling point : ~120°C (estimated)
- Reactivity: Steric hindrance from substituents reduces reaction rates compared to this compound . Applications: Specialty chemicals and chiral synthesis . Toxicity: Limited data; lower volatility reduces inhalation risks .
Comparative Data Tables
Table 1: Physical and Chemical Properties
Compound | Molecular Formula | Boiling Point (°C) | Water Solubility (mg/L) | Vapor Pressure (mm Hg) |
---|---|---|---|---|
This compound | C₂H₄O | 10.6 | 1 × 10⁶ | 1.095 × 10³ |
Propylene oxide | C₃H₆O | 34.2 | 4.05 × 10⁵ | 445 |
Glycidol | C₃H₆O₂ | 162 | Miscible | 0.3 (at 25°C) |
2-Methyl-3-propyloxirane | C₆H₁₂O | ~120 | Low | N/A |
Table 2: Toxicity and Regulatory Status
Mechanistic and Application Differences
- Reactivity : this compound undergoes rapid SN2 ring-opening reactions with nucleophiles (e.g., water, alcohols, amines) due to its high ring strain . Propylene oxide reacts more slowly, favoring industrial processes requiring controlled polymerization .
- Polymer Chemistry : this compound polymers (e.g., polyethylene glycol) are hydrophilic, while propylene oxide polymers are hydrophobic, enabling tunable surfactant properties .
- Sterilization : this compound’s small molecular size allows deep material penetration, unlike bulkier epoxides .
Q & A
Q. What are the key physicochemical properties of ethylene oxide critical for experimental design in synthesis and reactivity studies?
This compound (C₂H₄O) is a highly reactive epoxide with a three-membered cyclic ether structure. Key properties include:
- Thermochemistry : ΔfH°gas = -52.63 ± 0.63 kJ/mol (enthalpy of formation) .
- Reactivity : Undergoes nucleophilic ring-opening reactions (SN2 mechanism) and rearranges to acetaldehyde at 400°C .
- Volatility : Boiling point = 10.6°C, requiring cryogenic handling to prevent vaporization during experiments .
Methodological Consideration :
- Use gas chromatography (GC) with OV-1 or SPB-1 columns for purity analysis .
- Thermodynamic modeling (e.g., Wilson package in ASPEN Plus) is recommended for vapor-liquid equilibrium studies .
Q. How can analytical challenges in detecting trace this compound residues be addressed in environmental or biological samples?
This compound’s high volatility and low detection limits (≤1 ppm) necessitate specialized methods:
- Sample Preparation : Avoid preservatives; store samples below 4°C with minimal headspace to prevent degradation .
- Instrumentation : GC/MS with derivatization (e.g., conversion to 2-chloroethanol) improves sensitivity .
- Validation : Use EPA Method 624.1 or SW-846-8260D for regulatory compliance .
Table 1: Analytical Methods Comparison
Method | Sensitivity | Applicability | Reference Standard |
---|---|---|---|
GC/MS (direct) | 0.1 ppm | Air samples | EPA Method 18 |
Derivatization | 0.01 ppm | Food/bio matrices | ISO 17025 |
Q. What systematic review framework is used to evaluate this compound’s health effects in toxicological studies?
The Agency for Toxic Substances and Disease Registry (ATSDR) employs an 8-step protocol:
Literature Search : Databases (PubMed, TOXLINE) screened for human/animal studies (956 records identified in 2022) .
Risk of Bias Assessment : NIH Toolbox for observational studies; SYRCLE for animal data .
Evidence Synthesis : Confidence ratings (high, moderate, low) assigned via GRADE criteria .
Key Data Gap : Limited human cohort studies on chronic low-dose exposure .
Q. How can distillation parameters be optimized for high-purity this compound production?
Evidence from ASPEN Plus modeling (RADFRAC module) suggests:
- Column Design : 50 trays, feed entry at tray 43, recycle ratio = 6 .
- Thermodynamic Model : Wilson package aligns with experimental VLE data .
- Purity Target : 99.95% achieved via side-stream removal of formaldehyde/water .
Table 2: Distillation Optimization Parameters
Parameter | Value | Impact on Purity |
---|---|---|
Recycle Ratio | 6 | Reduces aldehydes |
Feed Tray Location | 43 | Minimizes reflux |
Operating Pressure | 1–2 bar | Prevents polymerization |
Q. What methodologies quantify this compound emissions in industrial settings for regulatory compliance?
EPA protocols require:
- Equipment Leaks : Presumptive classification as “in this compound service” unless proven otherwise via Method 18 (gaseous) or 624.1 (liquid) .
- Wastewater : Sampling mandated if annual average ≥1 ppm; material balances used for indirect estimation .
Uncertainty : ±60% for CO₂ emission factors in acrylonitrile production due to limited plant-specific data .
What unresolved research questions persist in this compound toxicology and environmental fate?
Identified by ATSDR under CERCLA Section 104(i)(5):
Properties
IUPAC Name |
oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O/c1-2-3-1/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYPIBMASNFSPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O | |
Record name | ETHYLENE OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/694 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ETHYLENE OXIDE | |
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Record name | ethylene oxide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Ethylene_oxide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020600 | |
Record name | Ethylene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
44.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylene oxide appears as a clear colorless gas with an ethereal odor with a flash point below 0 °F. Liquid less dense than water. Vapors heavier than air. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Vapors very toxic. Vapors irritate the eyes, skin, and respiratory system. Prolonged skin contact may result in delayed burns. Used to make other chemicals, as a fumigant and industrial sterilant., Gas or Vapor; Liquid, Colorless gas or liquid (below 51 degrees F) with an ether-like odor; [NIOSH] Vapor density = 1.49 (heavier than air); [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas or liquid (below 51 °F) with an ether-like odor. | |
Record name | ETHYLENE OXIDE | |
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Record name | Oxirane | |
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Record name | Ethylene oxide | |
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Record name | ETHYLENE OXIDE | |
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Record name | Ethylene oxide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0275.html | |
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Boiling Point |
51.3 °F at 760 mmHg (EPA, 1998), 10.6 °C, 11 °C, 51 °F | |
Record name | ETHYLENE OXIDE | |
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Record name | ETHYLENE OXIDE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |
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Record name | ETHYLENE OXIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/575 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Ethylene oxide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0275.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
-0.4 to 0 °F (EPA, 1998), -20 °F (-29 °C) (closed cup), -18 °C (open cup), Flammable gas, -20 °F (liquid), NA (Gas) -20 °F (Liquid) | |
Record name | ETHYLENE OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/694 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ETHYLENE OXIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE OXIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYLENE OXIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/575 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethylene oxide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0275.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Miscible (NTP, 1992), Soluble in benzene, acetone, ethanol, ether, Miscible with... carbon tetrachloride., Miscible with water, Solubility in water: miscible, Miscible | |
Record name | ETHYLENE OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/694 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ETHYLENE OXIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE OXIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Ethylene oxide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0275.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.8222 at 50 °F (EPA, 1998) - Less dense than water; will float, 0.882 at 10 °C/10 °C, Relative density (water = 1): 0.9, 0.82 (liquid at 50 °F), 0.82 (Liquid at 50 °F), 1.49(relative gas density) | |
Record name | ETHYLENE OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/694 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYLENE OXIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE OXIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYLENE OXIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/575 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethylene oxide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0275.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.49 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.49, Relative vapor density (air = 1): 1.5 | |
Record name | ETHYLENE OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/694 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYLENE OXIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE OXIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYLENE OXIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/575 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1095 mmHg at 68 °F (EPA, 1998), 1,310 mm Hg at 25 °C (extrapolated), Vapor pressure, kPa at 20 °C: 146, 1.46 atm | |
Record name | ETHYLENE OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/694 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYLENE OXIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE OXIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYLENE OXIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/575 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethylene oxide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0275.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Ethylene oxide is available commercially in the United States as a high-purity chemical that contains a maximum of 0.03% water, 0.003% aldehydes as acetaldehyde, and 0.002% acidity as acetic acid. | |
Record name | ETHYLENE OXIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless ... gas at ordinary room temp and pressure; liquid below 12 °C, Colorless gas or liquid (below 51 degrees F) ... | |
CAS No. |
75-21-8 | |
Record name | ETHYLENE OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/694 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethylene oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylene oxide | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/ethylene-oxide-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Oxirane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethylene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylene oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.773 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLENE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJH7GNN18P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETHYLENE OXIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE OXIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYLENE OXIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/575 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-170.5 °F (EPA, 1998), -111.7 °C, -111 °C, -171 °F | |
Record name | ETHYLENE OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/694 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYLENE OXIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/170 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYLENE OXIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0155 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ETHYLENE OXIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/575 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethylene oxide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0275.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.